molecular formula C14H16 B1332109 1,2-Diethylnaphthalene CAS No. 19182-11-7

1,2-Diethylnaphthalene

Cat. No.: B1332109
CAS No.: 19182-11-7
M. Wt: 184.28 g/mol
InChI Key: UUCHLIAGHZJJER-UHFFFAOYSA-N
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Description

1,2-Diethylnaphthalene: is an organic compound with the molecular formula C14H16 . It is a derivative of naphthalene, where two ethyl groups are substituted at the 1 and 2 positions of the naphthalene ring. This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, which are known for their stability and aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diethylnaphthalene can be synthesized through various methods. One common method involves the alkylation of naphthalene with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions to ensure complete substitution at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of naphthalene followed by ethylation. This process ensures high yields and purity of the final product. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diethylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Diethylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studies of PAHs.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active PAHs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-diethylnaphthalene involves its interaction with various molecular targets and pathways. As a PAH, it can intercalate into DNA, affecting gene expression and potentially leading to mutagenic effects. Its derivatives may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1,2-Diethylnaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This makes it a valuable compound for studying the effects of alkyl substitution on the naphthalene ring and for developing new materials and chemicals with tailored properties .

Properties

IUPAC Name

1,2-diethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16/c1-3-11-9-10-12-7-5-6-8-14(12)13(11)4-2/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCHLIAGHZJJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2C=C1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335741
Record name Diethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19182-11-7
Record name Diethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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